molecular formula C15H20O3 B2797254 [(1-Benzylcyclohexyl)oxy]acetic acid CAS No. 893769-81-8

[(1-Benzylcyclohexyl)oxy]acetic acid

Cat. No.: B2797254
CAS No.: 893769-81-8
M. Wt: 248.322
InChI Key: ZSBSKALVTOFAAS-UHFFFAOYSA-N
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Description

[(1-Benzylcyclohexyl)oxy]acetic acid is a carboxylic acid derivative featuring a benzyl-substituted cyclohexyl ether group linked to an acetic acid moiety. Its structure combines a hydrophobic aromatic (benzyl) and cyclohexyl group with a polar carboxylic acid functional group, making it a candidate for applications in coordination chemistry, adsorption, or pharmaceutical synthesis. However, direct experimental data on this compound are absent in the provided evidence, necessitating comparisons with structurally related acetic acid derivatives discussed in the literature.

Properties

IUPAC Name

2-(1-benzylcyclohexyl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c16-14(17)12-18-15(9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBSKALVTOFAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(1-Benzylcyclohexyl)oxy]acetic acid typically involves the reaction of benzylcyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

[(1-Benzylcyclohexyl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

[(1-Benzylcyclohexyl)oxy]acetic acid serves as a versatile building block in organic synthesis. It is utilized in:

  • Reagent Applications: It acts as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.
  • Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for developing new chemical entities.

Biology

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its biological activities, including:

  • Antimicrobial Activity: Investigations into its efficacy against various microbial strains.
  • Anti-inflammatory Properties: Potential applications in treating inflammatory diseases through modulation of specific biological pathways.

Medicine

The compound is being studied for its therapeutic potential:

  • Drug Development: Ongoing research aims to explore its role as a precursor for active pharmaceutical ingredients (APIs).
  • Therapeutic Applications: Investigations into its effects on metabolic diseases and potential use in treating conditions like obesity and insulin resistance .

Industrial Applications

This compound finds utility in several industrial processes:

  • Specialty Chemicals Production: It serves as an intermediate in synthesizing specialty chemicals used in various applications.
  • Chemical Manufacturing: The compound's versatility allows it to be integrated into manufacturing processes for other industrially relevant compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of the compound showed promising results in reducing inflammation markers in vitro. This suggests potential therapeutic applications for inflammatory conditions.

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for organic synthesisVersatile reagent for complex molecules
BiologyAntimicrobial and anti-inflammatory researchSignificant activity against pathogens
MedicineDrug development and therapeutic applicationsPotential role in treating metabolic diseases
IndustryIntermediate in specialty chemicals productionValuable for chemical manufacturing

Mechanism of Action

The mechanism of action of [(1-Benzylcyclohexyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [(1-Benzylcyclohexyl)oxy]acetic acid with analogous compounds based on functional groups, steric effects, and adsorption/coordination properties inferred from the evidence.

Functional Group Modifications
Compound Name Key Functional Groups Structural Features Inferred Properties
This compound -COOH, ether (benzylcyclohexyl) Bulky hydrophobic group + polar -COOH Moderate solubility; potential for metal coordination via -COO⁻
Acetic acid-modified SBB (ASBB) -COOH, -OH, porous carbon High surface area, -COOH grafting Enhanced U(VI) adsorption (97.8% at pH 6) via -COO⁻ coordination
2-(Benzoyloxy)acetic acid () -COOH, ester (benzoyloxy) Ester linkage Lower metal affinity vs. -COOH; hydrolytic instability
2-(((1R,4R)-4-...amino)acetic acid () -COOH, amine, carbamate Polar amine-carbamate + cyclohexyl Enhanced solubility; possible zwitterionic behavior

Key Observations :

  • -COOH vs. Ester Groups : ASBB’s -COOH groups exhibit strong U(VI) coordination (97.8% removal at pH 6), while ester-containing analogs (e.g., ) lack comparable adsorption capacity due to reduced chelation ability .
  • Steric Effects : The benzylcyclohexyl group in the target compound may hinder adsorption kinetics compared to ASBB’s porous carbon matrix, which maximizes surface area and active sites .
Adsorption and Coordination Performance
Parameter This compound (Inferred) ASBB () Fe3O4-Modified Biochar ()
Max Adsorption Capacity Not reported 32.6 mg/g U(VI) 48.2 mg/g U(VI)
Optimal pH ~5–6 (hypothesized for -COO⁻ coordination) 6.0 5.0–6.0
Kinetics Slower (steric hindrance) 5 min equilibrium 20 min equilibrium

Mechanistic Insights :

  • ASBB’s U(VI) adsorption relies on -COO⁻ groups forming monodentate complexes with uranium species like (UO2)3(OH)5<sup>+</sup> .
  • Bulky substituents (e.g., benzylcyclohexyl) in the target compound could reduce accessibility to active sites, lowering adsorption efficiency compared to ASBB’s optimized porosity .
Solubility and Stability
  • Hydrophobic Groups : The benzylcyclohexyl moiety may reduce aqueous solubility, limiting applications in water-based systems.
  • pH Sensitivity : Like ASBB, the target compound’s -COOH group would deprotonate at pH > 4, enhancing coordination but requiring pH optimization .

Biological Activity

[(1-Benzylcyclohexyl)oxy]acetic acid is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a cyclohexyl moiety through an ether linkage, with an acetic acid functional group. This unique structure may contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in cellular models. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses. The inhibition rates observed were comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging methods have revealed that this compound possesses notable antioxidant properties. The compound demonstrated a significant percentage of radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Radical Scavenging : Its structure allows it to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values below 50 µg/mL .
Study 2Anti-inflammatory EffectsReduced IL-6 and TNF-α production by 70% at 10 µg/mL concentration .
Study 3Antioxidant CapacityAchieved up to 92% DPPH scavenging activity at a concentration of 1000 μg/mL .

Safety Profile

Safety assessments indicate that this compound may cause skin and eye irritation upon contact. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical applications can be considered .

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